N'-(Cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzene-1-carboximidamide
Description
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine is a benzamidine derivative characterized by a unique substitution pattern:
- Amidine core: The benzamidine group (C₆H₅–C(=NH)–NH₂) provides a highly basic scaffold, enabling strong hydrogen bonding and ionic interactions, which are critical for binding to biological targets.
- Substituents:
- Cyclopropylmethoxy: A cyclopropylmethyl ether group at the N-position, which may enhance metabolic stability and influence steric interactions.
- Difluoromethoxy: A –O–CF₂H group at the 6-position, contributing electronegativity and lipophilicity.
- 2,3-Difluoro: Fluorine atoms at the 2- and 3-positions on the benzene ring, improving resistance to oxidative degradation and modulating electronic effects.
Properties
CAS No. |
221202-26-2 |
|---|---|
Molecular Formula |
C12H12F4N2O2 |
Molecular Weight |
292.23 g/mol |
IUPAC Name |
N'-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzenecarboximidamide |
InChI |
InChI=1S/C12H12F4N2O2/c13-7-3-4-8(20-12(15)16)9(10(7)14)11(17)18-19-5-6-1-2-6/h3-4,6,12H,1-2,5H2,(H2,17,18) |
InChI Key |
ZCBXUBSMAVMJJA-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1CO/N=C(\C2=C(C=CC(=C2F)F)OC(F)F)/N |
Canonical SMILES |
C1CC1CON=C(C2=C(C=CC(=C2F)F)OC(F)F)N |
Origin of Product |
United States |
Preparation Methods
Oxime Formation from Benzonitrile
Benzonitrile derivatives undergo hydroxylamine-mediated conversion to benzamidine oxime, a critical precursor. In a typical procedure:
-
Reagents : Hydroxylamine hydrochloride (1.1 eq), benzyltriethylammonium chloride (0.05 eq), NaOH (30% aqueous solution).
-
Conditions : Stirred at 40°C for 6 hours in a water/DMF mixture.
-
Yield : 80–85% after recrystallization.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, forming an intermediate iminohydroxamic acid, which tautomerizes to the oxime.
Reduction of Oxime to Benzamidine
The oxime intermediate is reduced to benzamidine using zinc powder in acidic media:
-
Reagents : Zn powder (1.3 eq), glacial acetic acid, isopropanol.
-
Conditions : Heated at 50°C for 3 hours under nitrogen.
-
Yield : 76–82% after alkaline workup.
Critical Note : Over-reduction to benzylamine is mitigated by controlling HCl gas saturation during imino ester formation.
Introduction of Difluoromethoxy and Cyclopropylmethoxy Groups
Difluoromethoxy Installation at C6
A patent by CN102617457A details the etherification of 3-bromo-4-hydroxybenzaldehyde with chlorodifluoroacetic acid sodium:
-
Reagents : Chlorodifluoroacetic acid sodium (1 eq), NaOH (1.5 eq), DMF/water.
-
Conditions : 120°C for 2 hours.
-
Yield : 91.6% after extraction and crystallization.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Temperature | 120°C |
| Solvent System | DMF/H₂O (15:0.3 mL) |
| Product Purity | 98.3% (HPLC) |
Cyclopropylmethoxy Functionalization at C4
The cyclopropylmethoxy group is introduced via alkylation of a phenolic intermediate. A method adapted from WO1998011094A1 involves:
-
Reagents : Cyclopropylmethyl bromide (1.2 eq), NaH (1.5 eq), acetonitrile.
-
Conditions : Ambient temperature, 2 hours.
-
Yield : 78–85% after column chromatography.
Optimization : Use of NaH as a base minimizes side reactions compared to K₂CO₃.
Halogenation for 2,3-Difluoro Substituents
Directed Ortho-Metallation (DoM) Strategy
Selective fluorination at C2 and C3 is achieved via DoM using LDA (lithium diisopropylamide):
-
Reagents : LDA (2.2 eq), NFSI (N-fluorobenzenesulfonimide, 2.5 eq), THF.
-
Conditions : −78°C to 0°C, 4 hours.
-
Yield : 65–70% after quenching with NH₄Cl.
Challenges : Competing para-fluorination is suppressed by steric hindrance from the cyclopropylmethoxy group.
Final Amidination and Purification
Coupling of Substituted Benzaldehyde with Amidinating Agent
The aldehyde intermediate is condensed with 4-aminopyridine under Schlenk conditions:
-
Reagents : 4-Aminopyridine (1.1 eq), NaOtBu (1.5 eq), DMF.
-
Conditions : 0–5°C for 1 hour, then 20–30°C for 1 hour.
-
Yield : 68–72% after acid-base workup.
Crystallization and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with:
-
Purity : >99% (by HPLC).
-
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
Degradation and Stability Considerations
Roflumilast-related impurities, as studied in, highlight the importance of:
-
Storage : Under nitrogen at −20°C to prevent oxidation of the amidine group.
-
Packaging : Amber glass vials to avoid photodegradation.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy groups, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Key Findings:
Functional Group Differences: The amidine group in the target compound distinguishes it from amide-based analogs (e.g., diflufenican, etobenzanid). Amidines exhibit higher basicity (pKa ~11–12) compared to amides (pKa ~0–5), enhancing their capacity for ionic interactions with acidic residues in biological targets . Fluorine Substitution: The 2,3-difluoro and difluoromethoxy groups in the target compound likely improve metabolic stability and membrane permeability compared to non-fluorinated analogs like etobenzanid, which uses ethoxymethoxy.
Trifluoromethyl groups in sulfentrazone and diflufenican provide strong electron-withdrawing effects, whereas the target compound’s difluoromethoxy balances electronegativity with reduced steric bulk.
Applications: Amide-based compounds (e.g., diflufenican, mefluidide) are widely used as herbicides or growth regulators, suggesting the target compound may share similar agrochemical roles. However, the amidine core could enable novel mechanisms of action, such as enzyme inhibition via transition-state mimicry.
Biological Activity
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H12F4N2O2
- Molecular Weight : 302.23 g/mol
- CAS Number : 221202-26-2
The presence of difluoromethoxy and cyclopropyl groups contributes to its unique biological profile.
1. Pharmacological Properties
N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine exhibits a range of biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies indicated that it could effectively reduce cell viability in leukemia and breast cancer models, demonstrating a percentage growth inhibition (GI%) comparable to established chemotherapeutics like imatinib .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The selectivity towards COX-2 over COX-1 indicates potential therapeutic applications in treating inflammatory diseases .
2. Structure-Activity Relationships (SAR)
The SAR analysis of N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine reveals that:
- The difluoromethoxy groups enhance lipophilicity and improve binding affinity to biological targets.
- The cyclopropyl group contributes to the overall stability of the molecule and may influence its interaction with specific receptors or enzymes.
These modifications are critical in optimizing the compound's efficacy and reducing potential side effects.
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine was tested against a panel of 59 different cancer types. The results indicated that the compound exhibited significant cytotoxicity, particularly in leukemia and breast cancer cells, with a positive cytotoxic effect (PCE) ranging from 2/59 to 5/59 at a concentration of 10 µM .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, the compound was subjected to COX inhibition assays. It demonstrated notable COX-2 inhibitory activity with a selectivity index (SI) significantly higher than traditional anti-inflammatory drugs like celecoxib .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant GI% | |
| Anti-inflammatory | COX-2 inhibition | |
| Cytotoxicity | PCE = 2/59 - 5/59 |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Difluoromethoxy | Enhances lipophilicity |
| Cyclopropyl group | Increases stability |
Q & A
Q. What are the optimal synthetic routes for N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclopropane functionalization. Key steps include:
- Substituent Introduction : Fluorination via halogen exchange (e.g., using DAST or Deoxo-Fluor) under anhydrous conditions to install difluoromethoxy groups .
- Cyclopropane Coupling : Reaction of cyclopropylmethoxy precursors with benzamidine intermediates via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
- Condition Optimization : Temperature control (0–60°C), solvent selection (DMF or dichloromethane), and base choice (triethylamine or NaH) to minimize by-products .
Yield improvements require iterative adjustments to stoichiometry and reaction time, validated by HPLC purity checks (>95%) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine?
Methodological Answer:
- NMR Spectroscopy : NMR identifies fluorine environments (e.g., difluoromethoxy δ ~ -140 ppm), while NMR resolves cyclopropyl protons (δ ~ 0.5–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] with <2 ppm error) .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves steric effects of bulky substituents (e.g., cyclopropyl vs. difluoromethoxy groups) .
Q. How do the electronic effects of difluoromethoxy and cyclopropylmethoxy substituents influence the compound’s reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Difluoromethoxy groups decrease electron density at the benzamidine core, enhancing electrophilicity for nucleophilic attacks (e.g., in enzyme inhibition) .
- Steric Hindrance : Cyclopropylmethoxy’s rigid structure restricts rotational freedom, impacting binding pocket interactions. Computational studies (DFT) model steric clashes with target proteins .
- Hammett Parameters : σ values for difluoromethoxy (~0.34) and cyclopropylmethoxy (~0.15) guide reactivity predictions in substitution reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed for this compound across different cell lines?
Methodological Answer:
- Cell-Specific Factors : Assess membrane permeability (via PAMPA assays) and efflux transporter expression (e.g., P-gp) using qPCR .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in resistant cell lines .
- Metabolite Profiling : LC-MS/MS identifies cell-specific degradation products (e.g., demethylated or oxidized metabolites) that alter activity .
Q. What computational modeling approaches are recommended to predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with kinases or GPCRs, focusing on fluorine-mediated H-bonds .
- MD Simulations : GROMACS or AMBER simulations (100 ns) evaluate conformational stability of the cyclopropyl group in hydrophobic pockets .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., replacing difluoromethoxy with methoxy) .
Q. What strategies improve the metabolic stability of this compound in in vivo studies?
Methodological Answer:
- Isotere Replacement : Replace labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask amidine groups with acetyl or phosphate esters, cleaved in target tissues .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
